molecular formula C14H17NO3S2 B2539220 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1797087-70-7

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2539220
CAS No.: 1797087-70-7
M. Wt: 311.41
InChI Key: QYDYLBCNRPNERH-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a sulfonamide group at the 2-position. The molecule features a 2-methylphenyl group attached via an ethyl chain modified with a methoxy group at the β-carbon (Figure 1).

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-11-6-3-4-7-12(11)13(18-2)10-15-20(16,17)14-8-5-9-19-14/h3-9,13,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYLBCNRPNERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-2-Sulfonamide Core Synthesis

The foundational step in preparing N-substituted thiophene-2-sulfonamides involves synthesizing the sulfonamide moiety. Thiophene-2-sulfonyl chloride serves as the primary precursor, generated via chlorosulfonation of thiophene. Subsequent reaction with amines yields sulfonamides.

Chlorosulfonation of Thiophene

Thiophene reacts with chlorosulfonic acid at 0–5°C to form thiophene-2-sulfonyl chloride. This intermediate is highly reactive and typically used in situ due to its instability. The reaction is exothermic and requires careful temperature control to avoid decomposition.

Sulfonamide Formation

Thiophene-2-sulfonyl chloride reacts with amines in dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine). For example, in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, 5-bromothiophene-2-sulfonamide was alkylated using alkyl halides and potassium carbonate in dimethylformamide (DMF).

Synthesis of the N-Substituent: 2-Methoxy-2-(2-Methylphenyl)ethyl Group

The substituent’s branched structure—a vicinal methoxy and 2-methylphenyl group on an ethyl chain—requires multi-step synthesis. Two primary strategies emerge: (1) direct alkylation of the sulfonamide nitrogen with a pre-formed halide and (2) stepwise construction of the substituent on the sulfonamide core.

Alkylation via Pre-Formed Halides

A halide precursor, such as 2-methoxy-2-(2-methylphenyl)ethyl bromide, can be synthesized through nucleophilic substitution or Mitsunobu reactions. For instance, 2-(2-methylphenyl)ethanol may undergo methoxy group introduction via methylation (CH₃I, K₂CO₃) followed by bromination (PBr₃).

Challenges in Halide Synthesis

Secondary alcohols like 2-methoxy-2-(2-methylphenyl)ethanol resist direct bromination due to steric hindrance. Alternative approaches include Appel reaction (CBr₄, PPh₃) or leveraging tetrahydropyranyl (THP) protecting groups to stabilize intermediates.

Coupling Strategies for N-Alkylation

Direct Alkylation of Thiophene-2-Sulfonamide

Reacting thiophene-2-sulfonamide with 2-methoxy-2-(2-methylphenyl)ethyl bromide in DMF using NaH as a base yields the target compound. This method mirrors the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, where alkylation proceeded at 90°C under argon.

Example Procedure

  • Combine thiophene-2-sulfonamide (1 equiv), alkyl bromide (1.2 equiv), and NaH (1.5 equiv) in anhydrous DMF.
  • Stir at 90°C for 24 hours under argon.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (n-hexane:ethyl acetate 4:1).

Reductive Amination

An alternative route involves reductive amination of 2-methoxy-2-(2-methylphenyl)acetaldehyde with thiophene-2-sulfonamide. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine reduction, though this method is less common for secondary amines.

Analytical Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR : Key signals include singlet peaks for the sulfonamide NH (δ 7.6–8.0 ppm), methoxy protons (δ 3.2–3.4 ppm), and aromatic protons from the 2-methylphenyl group (δ 6.8–7.3 ppm).
  • IR Spectroscopy : Stretching vibrations for sulfonamide S=O (1155–1333 cm⁻¹) and N–H (3145–3318 cm⁻¹) confirm functional groups.

Elemental Analysis

Acceptable tolerances for C, H, N, and S content are ±0.4%. For example, a calculated composition of C: 58.2%, H: 5.8%, N: 4.9% should match experimental values within this range.

Industrial-Scale Considerations

Solvent-Free Mesylation

Base-catalyzed reactions under solvent-free conditions enhance yield and reduce waste. For instance, methyl 2-aminobenzoate mesylation achieved 98% yield without solvents.

Catalytic Methods

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for introducing aryl groups, though this is more relevant to brominated sulfonamides.

Challenges and Optimization

Steric Hindrance

The branched N-substituent impedes nucleophilic substitution. Using polar aprotic solvents (e.g., DMSO) and elevated temperatures (90–120°C) mitigates this issue.

Protecting Group Strategies

THP protection of hydroxyl intermediates prevents undesired side reactions during alkylation. Deprotection with HCl in methanol restores the hydroxyl group prior to methylation.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is C14H17NO3S2C_{14}H_{17}NO_3S_2, with a molecular weight of approximately 317.42 g/mol. The compound features a thiophene ring, a sulfonamide group, and a methoxy substitution, contributing to its unique reactivity and biological properties.

Antibacterial Applications

This compound has demonstrated significant antibacterial properties, particularly against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

  • Organism Tested : Klebsiella pneumoniae (producing New Delhi Metallo-β-lactamase)
  • Minimum Inhibitory Concentration (MIC) : 0.39 μg/mL
  • Findings : The compound exhibited high potency against antibiotic-resistant strains, indicating its potential as a new antibacterial agent in the fight against multi-drug resistant infections.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional groups that allow for various chemical reactions.

Methods of Application

  • Nucleophilic Substitution : The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Coupling Reactions : It can be coupled with other organic compounds to create more complex structures, enhancing its utility in developing new pharmaceuticals.

Medicinal Chemistry

The structural features of this compound suggest potential applications in medicinal chemistry beyond antibacterial activity.

Potential Therapeutic Uses

  • Antidiabetic Agents : Similar compounds have been linked to the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are used in treating type 2 diabetes mellitus.
  • Anti-inflammatory Properties : Some derivatives may exhibit anti-inflammatory effects, making them candidates for further research into treatments for inflammatory diseases.

Data Table: Summary of Applications

Application TypeDescriptionKey Findings/Notes
AntibacterialEffective against resistant strainsMIC = 0.39 μg/mL against Klebsiella pneumoniae
Organic SynthesisBuilding block for various reactionsUseful in nucleophilic substitutions
Medicinal ChemistryPotential applications in diabetes and inflammationSimilar compounds linked to SGLT2 inhibitors

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity .

Comparison with Similar Compounds

Research Findings and Gaps

  • Biological Activity : While patent compounds () are linked to antiviral or anticancer activity, the target compound’s specific efficacy remains unverified.
  • Synthesis and Optimization: No synthetic routes are provided, but analogous sulfonamides are typically synthesized via sulfonylation of amines with thiophene-2-sulfonyl chlorides.

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is a compound of significant interest due to its biological activities, particularly as a potential inhibitor of carbonic anhydrases (CAs), which are crucial in various physiological processes and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N1O3S1

This compound primarily exhibits its biological activity through inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing vital roles in respiration, acid-base balance, and fluid secretion.

Inhibition Studies

Recent studies have highlighted the potency of thiophene-based sulfonamides as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The compound demonstrated noncompetitive inhibition characteristics, with inhibitory constants (K_i) indicating strong binding affinity:

IsoenzymeIC50 (nM)K_i (nM)
hCA-I69 - 7066.49 ± 17.15
hCA-II23.4 - 1.405 µM74.88 ± 20.65

These values suggest that the compound is a potent inhibitor at low concentrations, making it a candidate for therapeutic applications targeting conditions such as glaucoma and edema where CA inhibition is beneficial .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with their structural features. The presence of the thiophene ring and the sulfonamide group are critical for activity:

  • Thiophene Ring : Essential for enzyme interaction and binding.
  • Sulfonamide Group : Plays a significant role in the inhibition mechanism by mimicking substrates or intermediates in the catalytic cycle of CAs.

Research indicates that modifications to the substituents on the thiophene ring can drastically alter the inhibitory potency against different isoenzymes .

Case Studies

  • Carbonic Anhydrase Inhibition : A study evaluated various thiophene-based sulfonamides, including this compound, demonstrating significant inhibition against hCA-I and hCA-II. Molecular docking studies revealed that these compounds interact at sites outside the active site, suggesting a unique mode of action .
  • Potential Antitumor Activity : Other derivatives of thiophene sulfonamides have shown promise as antitumor agents in various cancer cell lines, indicating that modifications to the core structure could lead to enhanced biological activities beyond CA inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including sulfonamide bond formation and etherification. Key steps involve coupling thiophene-2-sulfonyl chloride with a substituted ethylamine precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Purity is ensured through column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validated via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming the methoxy, ethyl, and thiophene moieties. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1300 cm⁻¹) and aromatic C-H bonds. High-resolution mass spectrometry (HRMS) or ESI-MS provides molecular weight confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to screen for inhibitory activity against targets like kinases or proteases. For antiplatelet or anticancer potential (as suggested by structural analogs), employ cell viability assays (MTT or ATP-based luminescence) and platelet aggregation studies (turbidimetric methods with ADP/agonist induction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from differences in compound purity, assay conditions, or cellular models. Address this by:

  • Validating compound purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection).
  • Standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays).
  • Cross-testing in multiple cell lines (e.g., cancer vs. non-cancerous) to identify context-dependent effects .

Q. What strategies are effective for optimizing pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodological Answer :

  • Solubility : Introduce polar substituents (e.g., hydroxyl groups) or formulate as a salt (e.g., sodium sulfonate).
  • Metabolic Stability : Replace labile groups (e.g., methyl ethers) with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation.
  • Use in silico tools (e.g., SwissADME) to predict ADME profiles and guide structural modifications .

Q. How can the mechanism of action involving the sulfonamide group be elucidated?

  • Methodological Answer :

  • Perform competitive binding assays with radiolabeled inhibitors (e.g., ³H-labeled analogs).
  • Use X-ray crystallography or cryo-EM to resolve ligand-target complexes (e.g., with carbonic anhydrase or thrombin).
  • Conduct mutagenesis studies to identify critical residues interacting with the sulfonamide moiety .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., varying substituents on the phenyl ring or thiophene). Test these analogs in parallel using standardized assays. Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, steric parameters) with activity. Prioritize derivatives showing ≥10-fold potency improvements .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data from molecular docking vs. experimental binding assays?

  • Methodological Answer :

  • Validate docking poses with molecular dynamics simulations (≥100 ns trajectories) to assess stability.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants (KD).
  • Discrepancies may indicate allosteric binding sites or protein flexibility not captured in rigid docking .

Q. What statistical approaches are robust for dose-response studies of this compound?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism).
  • Report IC₅₀/EC₅₀ values with 95% confidence intervals.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicate experiments ≥3 times to ensure power .

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